2,6-Difluoro-4-methoxybenzamide is a chemical compound with significant relevance in pharmaceutical chemistry. Its molecular formula is , and it is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring. This compound is primarily used as an intermediate in the synthesis of various biologically active molecules, particularly in the development of drugs targeting specific receptors.
The compound can be synthesized from commercially available precursors such as 2,6-difluoroaniline and 4-methoxybenzoyl chloride. The synthesis typically involves reactions that are well-established in organic chemistry, allowing for efficient production in laboratory and industrial settings.
2,6-Difluoro-4-methoxybenzamide is classified as an aromatic amide due to the presence of the amide functional group and its aromatic benzene ring structure. It falls under the category of fluorinated organic compounds, which are known for their unique chemical properties and applications in medicinal chemistry.
The synthesis of 2,6-difluoro-4-methoxybenzamide generally follows these steps:
The reaction conditions can be optimized by adjusting the temperature, solvent, and concentration of reactants to maximize yield. Industrial methods may employ automated systems for continuous flow synthesis to enhance efficiency.
The molecular structure of 2,6-difluoro-4-methoxybenzamide features:
2,6-Difluoro-4-methoxybenzamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,6-difluoro-4-methoxybenzamide involves its interaction with specific biological targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity due to increased lipophilicity and electronic effects, allowing it to effectively inhibit certain biological pathways.
2,6-Difluoro-4-methoxybenzamide serves as a versatile building block in medicinal chemistry. It is particularly useful in synthesizing compounds that act on G protein-coupled receptors, which are critical targets for drug development aimed at treating various conditions, including type 2 diabetes and other metabolic disorders. Its unique structural features allow for modifications that can lead to new therapeutic agents with enhanced efficacy and selectivity.
The synthesis of 2,6-difluoro-4-methoxybenzamide relies on carefully sequenced reactions with fluorinated precursors. A representative route begins with 2,4-difluorophenol, which undergoes ortho-directed metalation for selective functionalization. Protection of the phenolic hydroxyl with a benzyl group precedes directed ortho-metalation using n-butyllithium at low temperatures (–78°C). Subsequent carboxylation with dry ice yields 2,6-difluoro-4-hydroxybenzoic acid (Key Intermediate I) [2] [5].
Halogen exchange or electrophilic fluorination is avoided due to poor regioselectivity. Instead, difluoro-methoxy positioning is secured before ring assembly. Methoxylation is achieved via nucleophilic aromatic substitution (SNAr) on a 2,4,6-trifluorobenzene derivative. The C4-methoxy group is installed using sodium methoxide, leveraging the superior leaving-group capacity of the para-fluorine relative to ortho-fluorines. This yields 2,6-difluoro-4-methoxybenzoic acid (Key Intermediate II), isolated as a powder with a melting point of 184–188°C [5] [7].
Table 1: Key Fluorinated Intermediates in 2,6-Difluoro-4-methoxybenzamide Synthesis
Intermediate | CAS Number | Key Characteristics | Role in Synthesis |
---|---|---|---|
2,6-Difluoro-4-hydroxybenzoic acid | N/A | Carboxylated precursor | Scaffold for methoxylation |
2,6-Difluoro-4-methoxybenzoic acid | 123843-65-2 | White powder, mp 184–188°C | Direct precursor to benzamide |
2,6-Difluoro-4-methoxybenzaldehyde | 256417-10-4 | Liquid, SMILES: COc1cc(F)c(C=O)c(F)c1 | Alternative via oxidation pathway |
Regiochemical precision is critical due to fluorine’s electronegativity and the methoxy group’s steric requirements. SNAr reactivity is exploited to ensure C4-methoxy installation: The C4 position in 2,4,6-trifluorobenzene is most electrophilic due to symmetric resonance stabilization of the Meisenheimer complex. Methoxylation here proceeds at 0–25°C in >90% yield, while higher temperatures cause di-substitution [4].
Halogen retention at C2/C6 demands strict temperature control. Ortho-fluorines are vulnerable to displacement by strong nucleophiles (e.g., methoxide). Kinetic studies show optimal selectivity using:
X-ray crystallography confirms coplanar alignment of the C4-methoxy group with the benzene ring, while ortho-fluorines induce a 5° twist to alleviate steric strain. This geometry maximizes hydrogen-bonding capacity in biological targets [6].
Conversion of 2,6-difluoro-4-methoxybenzoic acid to the benzamide employs catalytic activation to minimize racemization and byproducts. Two predominant methods are used:
Microwave-assisted amidation reduces reaction times from hours to minutes (100°C, 10 min) without epimerization. The product is purified via silica gel chromatography (ethyl acetate/hexane), with identity confirmed by ¹³C-NMR (δ 165.2 ppm, C=O) and MS ([M+H]⁺ m/z 188.05) [3].
Fluorine atoms at C2/C6 enforce a low-energy conformation essential for FtsZ protein binding. SAR studies comparing mono-, di-, and tri-fluoro analogs reveal:
The electrostatic profile created by C2/C6 fluorines enhances membrane permeability. Log P measurements show:
Table 2: Antibacterial Activity of Fluorinated Benzamide Analogs Against MRSA ATCC 43300
Compound | Substituent Pattern | MIC (µg/mL) | Relative Potency vs. Lead |
---|---|---|---|
2,6-Difluoro-4-methoxybenzamide | 2,6-F₂, 4-OCH₃ | 4 | 1.0× |
2-Fluoro-6-chloro-4-methoxy | 2-F, 6-Cl, 4-OCH₃ | 32 | 0.125× |
4-Methoxybenzamide | H, H, 4-OCH₃ | >128 | <0.03× |
2,4,6-Trifluorobenzamide | 2,4,6-F₃ | 8 | 0.5× |
Fluorine-induced conformational restriction is validated by ¹⁹F-NMR and X-ray crystallography. The C2/C6 fluorines create a 20° dihedral constraint between the amide carbonyl and benzene ring. This matches the hydrophobic cleft in Staphylococcus aureus FtsZ (PDB: 4DXD), enabling hydrogen bonding with Asn165 and van der Waals contacts with Val297 [2] [6].
The C4-methoxy group’s orientation is optimal for hydrophobic pocket penetration. Bioisosteric replacements prove detrimental:
Steric tolerance at C4 is narrow. SAR of 40 analogs reveals:
The hydrogen-bond acceptor capacity of the methoxy oxygen is critical. Molecular dynamics simulations show:
C4-methoxy positioning also prevents metabolic deactivation. Incubation with human liver microsomes shows:
Table 3: Structural Analogs of 2,6-Difluoro-4-methoxybenzamide and Their Target Binding Effects
Structural Modification | MIC vs. MRSA (µg/mL) | FtsZ Polymerization EC₅₀ (µM) | Key SAR Insight |
---|---|---|---|
None (2,6-F,4-OCH₃) | 4 | 2.1 | Optimal balance of hydrophobicity/H-bonding |
4-OCH₂CH₃ | 8 | 4.3 | Increased steric bulk reduces fit |
4-SCH₃ | 16 | 8.7 | Weaker H-bond acceptor capacity |
4-CN | >128 | >50 | Loss of hydrophobic contact |
3-OCH₃ (isomeric) | 64 | 25.6 | Misalignment with binding pocket |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1